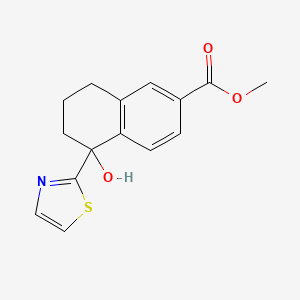

Methyl 5-hydroxy-5-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No. B8383187

M. Wt: 289.4 g/mol

InChI Key: LWHGDHUQPKDXPG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08796310B2

Procedure details

A solution of n-butyllithium (2.3 M in hexanes) is pumped (push-pull syringe-pump) to a ⅛″ tee with a pressure gauge and 2 feet of ⅛″ stainless steel tubing (for pre-cooling). This tubing is connected to a ¼ inch T-mixer. Thiazole (0.5 M in THF) is pumped using a pump, 100 μL head (Fluid Metering, Inc., Syosset, N.Y. USA) to 2 feet of ⅛″ stainless steel tubing (for pre-cooling) connected to the same T-mixer. The T-mixer is connected to a static mixer ¼-34 (5.3 mL) (Koflo Corporation, Cary, Ill. USA) connected to a ¼″ elbow and ¼″ stainless steel tubing of 6 inches in length (3.3 mL). This 6-inch length tubing is connected to another ¼″ T-mixer which is also connected to a feed of methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate and BF3 (0.5 M in THF, pumped with a FMI pump, 100 μL head), and to a second static mixer Koflo ¼-34 (5.3 mL) followed by a “loop” of ¼″ stainless steel (2.5 ft length, 16.8 mL). The reactor has a total volume of 30.7 mL, and is placed into a cold bath at −45° C. (±5° C., dry ice/acetone). The outlet stream is then connected to a ⅛″ T-mixer (outside of the cold bath) fed with methanol (FMI pump, 100 μL head) for in situ quenching, and is finally collected into an extractor containing MTBE and aqueous phosphoric acid (1.5 M). A flow diagram of the assembly is shown in FIG. 1.

Name

dry ice acetone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

¼-34

Quantity

5.3 mL

Type

reactant

Reaction Step Eleven

[Compound]

Name

stainless steel

Quantity

16.8 mL

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.[S:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[O:11]=[C:12]1[CH2:21][CH2:20][CH2:19][C:18]2[CH:17]=[C:16]([C:22]([O:24][CH3:25])=[O:23])[CH:15]=[CH:14][C:13]1=2.B(F)(F)F.C(=O)=O.CC(C)=O>C1COCC1.CO>[OH:11][C:12]1([C:7]2[S:6][CH:10]=[CH:9][N:8]=2)[CH2:21][CH2:20][CH2:19][C:18]2[CH:17]=[C:16]([C:22]([O:24][CH3:25])=[O:23])[CH:15]=[CH:14][C:13]1=2 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Two

|

Name

|

dry ice acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O.CC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

100 μL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1C=NC=C1

|

Step Seven

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C=2C=CC(=CC2CCC1)C(=O)OC

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F

|

Step Eleven

[Compound]

|

Name

|

¼-34

|

|

Quantity

|

5.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

16.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is placed into a cold bath at −45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenching

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is finally collected into an extractor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing MTBE and aqueous phosphoric acid (1.5 M)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1(C=2C=CC(=CC2CCC1)C(=O)OC)C=1SC=CN1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |